(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol
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Overview
Description
(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol: is a chiral compound with a complex structure that includes a cyclohexanol ring substituted with a phenyl group and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable phenyl halide and a Lewis acid catalyst.
Attachment of the Branched Alkyl Chain: The branched alkyl chain can be attached through a Grignard reaction, where the appropriate alkyl halide reacts with a Grignard reagent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Diels-Alder Reactions: Utilizing high-pressure reactors to increase the yield of the cyclohexanol ring formation.
Continuous Flow Friedel-Crafts Alkylation: Implementing continuous flow reactors to enhance the efficiency and scalability of the phenyl group introduction.
Automated Grignard Reactions: Employing automated systems to precisely control the addition of reagents and optimize the yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence biochemical pathways by modulating the activity of key enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-3-[4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol
- (1R,3R)-3-[4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol
Uniqueness
- Stereochemistry : The specific (1R,3R) configuration of (1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol imparts unique properties that may not be present in its analogs.
- Branched Alkyl Chain : The presence of a branched alkyl chain at the phenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C22H36O |
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Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1R,3R)-3-[4-(2-methylnonan-2-yl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C22H36O/c1-4-5-6-7-8-16-22(2,3)20-14-12-18(13-15-20)19-10-9-11-21(23)17-19/h12-15,19,21,23H,4-11,16-17H2,1-3H3/t19-,21-/m1/s1 |
InChI Key |
SHSCKELICBAALI-TZIWHRDSSA-N |
Isomeric SMILES |
CCCCCCCC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC[C@H](C2)O |
Canonical SMILES |
CCCCCCCC(C)(C)C1=CC=C(C=C1)C2CCCC(C2)O |
Origin of Product |
United States |
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